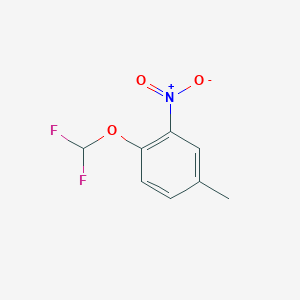

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is a chemical compound with the linear formula C7H5F2NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

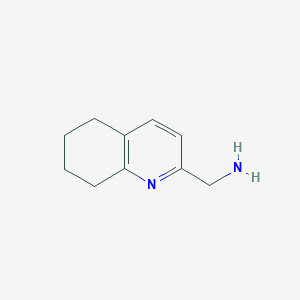

Molecular Structure Analysis

The molecular structure of “1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is represented by the linear formula C7H5F2NO3 . The molecular weight of this compound is 189.12 .Aplicaciones Científicas De Investigación

Anticancer and Antiviral Agent Potential

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene and its derivatives were explored for their potential as anticancer and antiviral agents. Derivatives of 2,4-difluorobenzene possessing various substituents showed weak-to-moderate cytotoxicity against a range of cancer cell lines but were inactive as antiviral agents, including against HIV-1, HIV-2, and herpes simplex virus (Wang et al., 2000).

Chemical Reactivity and Synthesis

The reactivity of related nitrobenzene compounds has been studied, providing insights into their chemical behavior. For instance, 2-nitro-4-trifluoromethylbenzene-sulphenate anions were found to undergo specific methylation reactions (Hogg & Robertson, 1979). Additionally, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in pharmaceuticals like dofetilide, has been investigated, highlighting the importance of reaction conditions (Zhai Guang-xin, 2006).

Polymerization Studies

The compound's derivatives have also been used in polymerization studies. For example, the polymerization of trimethylene carbonate, a related compound, was investigated to understand the impact of reaction conditions and solvents (Kricheldorf & Jenssen, 1989).

Sweet Taste Research

Interestingly, derivatives of nitrobenzene, like 1-n-propyl-2-amino-4-nitrobenzene, have been found to have a sweet taste, several times stronger than cane sugar. This research could have implications for food science and sensory studies (Blanksma, 2010).

Photophysics and Photochemistry

The photophysics and photochemistry of nitrobenzene derivatives, including 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, have been explored. Understanding these properties is crucial in fields like materials science and photodynamic therapy (Giussani & Worth, 2017).

Catalysis and Chemical Transformations

The compound and its derivatives have been studied in catalysis and chemical transformations. For example, the reduction of nitrobenzene to aniline using methyl formate was catalyzed by specific systems, a process relevant in organic synthesis (Ben Taleb & Jenner, 1993).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(difluoromethoxy)-4-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-5-2-3-7(14-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOHSHRKHVPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)

![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)

![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)